methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(tetrahydro-2H-pyran-4-yl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydro-2H-pyran moiety, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the tetrahydro-2H-pyran moiety and the ureido group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(tetrahydro-2H-pyran-4-yl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-(tetrahydro-2H-pyran-4-yl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, while the piperidine ring and tetrahydro-2H-pyran moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Shares the tetrahydro-2H-pyran moiety but lacks the piperidine ring and ureido group.
Piperidine-1-carboxylate derivatives: Contain the piperidine ring but differ in the functional groups attached.
Ureido compounds: Include the ureido group but vary in the other structural components.
Uniqueness
Methyl 4-((3-(tetrahydro-2H-pyran-4-yl)ureido)methyl)piperidine-1-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-20-14(19)17-6-2-11(3-7-17)10-15-13(18)16-12-4-8-21-9-5-12/h11-12H,2-10H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNHRFOVVXJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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